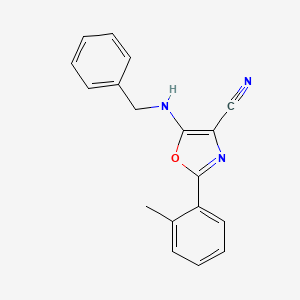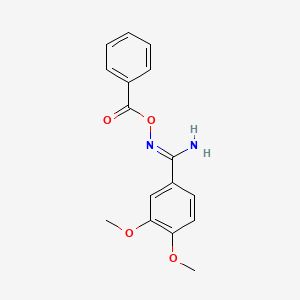
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BDMC belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is not yet fully understood. However, it has been suggested that N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide may exert its anticancer effects by inducing DNA damage, activating the caspase cascade, and modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects on cancer cells. It has been found to reduce the expression of anti-apoptotic proteins, increase the expression of pro-apoptotic proteins, and inhibit the activity of various enzymes involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the solubility and stability of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide can pose challenges in its use in lab experiments.
Orientations Futures
There are several potential future directions for the study of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide. One possible direction is to investigate the synergistic effects of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide with other anticancer agents. Another direction is to explore the use of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide in combination with other treatment modalities, such as radiation therapy or immunotherapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide and to optimize its pharmacological properties for clinical use.
In conclusion, N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide is a promising compound with potential applications in cancer treatment. Its unique chemical structure and diverse biological activities make it a valuable target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Méthodes De Synthèse
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with benzoyl chloride and ammonium hydroxide. The final product is obtained through the reaction of the resulting intermediate with cyanamide and ammonium carbonate.
Applications De Recherche Scientifique
N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. N'-(benzoyloxy)-3,4-dimethoxybenzenecarboximidamide has also been found to inhibit angiogenesis, which is critical for the growth and metastasis of cancer cells.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-9-8-12(10-14(13)21-2)15(17)18-22-16(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYUHVGEXLSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(phenylcarbonyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)
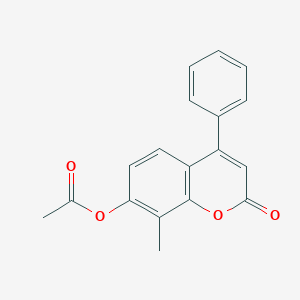
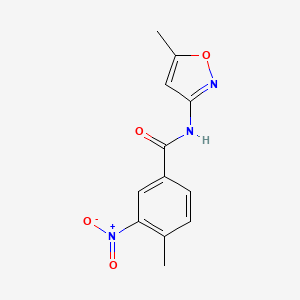
![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
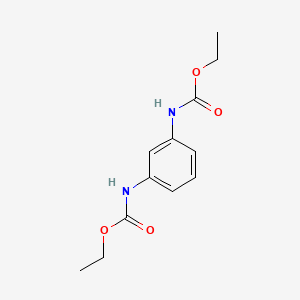
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5779152.png)
![4-chloro-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5779157.png)
![1-(2,4-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5779161.png)
